Micinicate
Description
Structure
3D Structure
Properties
CAS No. |
39537-99-0 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[2-oxo-1-phenyl-2-[(1R,5R)-3,3,5-trimethylcyclohexyl]oxyethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27NO4/c1-16-12-19(14-23(2,3)13-16)27-22(26)20(17-8-5-4-6-9-17)28-21(25)18-10-7-11-24-15-18/h4-11,15-16,19-20H,12-14H2,1-3H3/t16-,19+,20?/m0/s1 |
InChI Key |
JVISQUVIQOJOOQ-VPSRXSMPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Pharmacological Properties of Micinicate (Nicotinoyl Cyclandelate) vs. Nicotinic Acid
Executive Summary
This technical guide analyzes the pharmacological divergence between Nicotinic Acid (Niacin) , the benchmark lipid-modulating agent, and Micinicate (also known as Nicotinoyl Cyclandelate ), a lipophilic ester prodrug.[1]
While Nicotinic Acid remains the gold standard for raising HDL-C, its clinical utility is severely limited by cutaneous flushing mediated by GPR109A (HCAR2).[2] Micinicate represents a structural hybridization strategy: esterifying nicotinic acid with cyclandelate (a direct-acting vasodilator).[2] This design aims to achieve a dual therapeutic endpoint:
-
Sustained Lipid Modulation: Via slow hydrolysis and release of free nicotinic acid.[2]
-
Hemodynamic Stability: Leveraging the direct smooth muscle relaxation of cyclandelate to potentially offset or bypass PGD2-mediated flushing, while avoiding the sharp plasma
spikes associated with immediate-release niacin.[2]
Molecular Architecture & Physicochemical Properties[1][2][3]
The fundamental pharmacological differences between these two agents stem from their physicochemical properties. Nicotinic acid is a small, polar, amphoteric molecule, whereas Micinicate is a bulky, lipophilic ester.[1]
Structural Comparison
| Feature | Nicotinic Acid (Niacin) | Micinicate (Nicotinoyl Cyclandelate) |
| Chemical Structure | Pyridine-3-carboxylic acid | 3,3,5-trimethylcyclohexyl (±)-mandelate nicotinic acid ester |
| Molecular Weight | 123.11 g/mol | ~381.47 g/mol |
| Lipophilicity (LogP) | 0.36 (Hydrophilic) | ~5.6 (Highly Lipophilic) |
| Solubility | Water-soluble | Water-insoluble; Soluble in organic solvents/lipids |
| Active Moiety | Nicotinic Acid (Immediate) | Prodrug (Requires esterase hydrolysis) |
Structure-Activity Relationship (SAR) Implications[2][5]
-
Nicotinic Acid: The free carboxylic acid group is essential for binding to the orthosteric site of the GPR109A receptor on adipocytes and Langerhans cells.
-
Micinicate: The ester linkage masks the carboxylic acid. Micinicate cannot bind GPR109A directly. It must first undergo enzymatic hydrolysis.[2] This "masking" is the primary mechanism for its "low-flush" profile, as it prevents the rapid saturation of dermal GPR109A receptors.
Pharmacokinetics (PK): The Critical Differentiator[2]
The clinical failure of many "flush-free" niacins (e.g., inositol hexanicotinate) often stems from poor hydrolysis.[2] Micinicate's design attempts to balance bioavailability with controlled release.[2]
Absorption and Metabolism
-
Nicotinic Acid: Rapidly absorbed in the stomach and intestine via sodium-dependent carriers (SMCT1).[2] High first-pass metabolism results in a short half-life (~45 mins) and sharp plasma peaks (
min), which trigger the flushing cascade.[2] -
Micinicate: Absorbed via passive diffusion due to high lipophilicity.[2] Once in systemic circulation, it acts as a substrate for plasma and hepatic carboxylesterases .[1]
-
Hydrolysis Reaction:
[2]
-
Bioavailability Profile
Unlike wax-matrix formulations (which physically slow absorption), Micinicate relies on chemical kinetics .[2] The rate-limiting step is the enzymatic cleavage of the ester bond.[2]
-
Risk Factor: If hydrolysis is too slow, the free nicotinic acid concentration may never reach the threshold required to inhibit adipocyte lipolysis (
), rendering the drug ineffective for lipid control despite being "flush-free."[2]
Pharmacodynamics (PD): Dual Mechanisms of Action[2]
Micinicate is unique because both hydrolysis products are pharmacologically active.[2]
Pathway A: Lipid Modulation (Via Nicotinic Acid)
Upon release, the free nicotinic acid targets the GPR109A (HCAR2) receptor on adipocytes.[1]
-
Gi/Go Coupling: Activates
protein, inhibiting Adenylyl Cyclase.[1] -
cAMP Reduction: Lower intracellular cAMP levels deactivates Protein Kinase A (PKA).[2]
-
Lipolysis Inhibition: Reduced phosphorylation of Hormone Sensitive Lipase (HSL) and Perilipin prevents the breakdown of triglycerides into Free Fatty Acids (FFAs).[2]
-
Hepatic Effect: Decreased FFA flux to the liver reduces substrate availability for VLDL synthesis, subsequently lowering LDL-C and Triglycerides.[2]
Pathway B: Vasodilation (Via Cyclandelate vs. PGD2)
This is where the agents diverge most significantly.[2]
-
Micinicate (The Direct Vasodilation Mechanism): [2]
-
The Cyclandelate moiety acts directly on vascular smooth muscle.
-
Mechanism: Myotropic ("papaverine-like") activity, likely involving Calcium Channel Blockade and weak Phosphodiesterase (PDE) inhibition.[2]
-
Result: Systemic vasodilation that lowers peripheral resistance without necessarily triggering the inflammatory PGD2 cascade.
-
Visualizing the Signaling Divergence
Figure 1: Mechanistic bifurcation of Micinicate.[2][4] Note that Micinicate avoids the "Flush" pathway primarily by controlling the release rate of Niacin, preventing the saturation of GPR109A in the skin, while Cyclandelate provides independent vasodilation.[1]
Toxicology and Safety Profile
The Hepatotoxicity Paradox
A critical safety consideration for all sustained-release niacin forms (including esters like Micinicate) is hepatotoxicity.[2]
-
Immediate Release (Niacin): High flushing, low hepatotoxicity.[1] The drug clears rapidly, allowing the liver enzymatic systems to recover.[1]
-
Sustained Release (Esters/Matrix): Low flushing, higher hepatotoxicity risk .[1] Constant exposure to nicotinic acid (even at low levels) can saturate the high-affinity, low-capacity amidation pathway, forcing metabolism into the potentially toxic oxidative pathway.[2]
-
Micinicate Specifics: Researchers must monitor liver enzymes (AST/ALT) strictly.[2] The "flush-free" label does not imply "toxicity-free."[2]
Comparative Side Effect Profile
| Adverse Event | Nicotinic Acid | Micinicate | Mechanism of Difference |
| Flushing | Severe, frequent | Reduced / Absent | Blunted |
| Pruritus (Itching) | High | Low | Reduced PGD2 release |
| GI Distress | Moderate (Acidic irritation) | Low | Ester is non-acidic in the stomach |
| Hepatotoxicity | Low (at <2g/day) | Potential Risk | Sustained hepatic exposure ("Time-dependent toxicity") |
Experimental Protocols
For researchers validating Micinicate, the following protocols ensure robust data generation.
Protocol A: In Vitro Hydrolysis Assay (Esterase Activity)
Objective: Determine the half-life of Micinicate in plasma to predict bioavailability.[2]
-
Preparation: Dissolve Micinicate in DMSO (stock).
-
Incubation: Spike pooled human plasma (or purified carboxylesterase) with Micinicate (final conc.
) at .[2] -
Sampling: Aliquot at
min. -
Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS .
Protocol B: Ex Vivo Vasodilation Assay (Aortic Rings)
Objective: Distinguish between GPR109A-mediated and direct smooth muscle vasodilation.[2]
-
Tissue: Isolate thoracic aorta from rats (SD strain). Clean connective tissue and cut into 3-4 mm rings.[2]
-
Setup: Mount rings in organ baths containing Krebs-Henseleit solution (
, 95% /5% ). -
Pre-contraction: Induce contraction with Phenylephrine (
) or KCl ( ).[2] -
Dosing: Add cumulative concentrations of Micinicate (
to ). -
Mechanistic Check:
Conclusion
Micinicate represents a sophisticated "prodrug-hybrid" approach to lipid management.[2] By chemically linking nicotinic acid with cyclandelate, it theoretically decouples the beneficial lipid-lowering effects from the adverse cutaneous flushing. However, its utility as a therapeutic agent rests entirely on its hydrolysis kinetics .[1]
Strategic Recommendation: Drug development efforts should focus on quantifying the in vivo conversion rate. If hydrolysis is too slow, Micinicate will fail to suppress lipolysis (similar to Inositol Hexanicotinate).[1] If optimized, it offers a dual-action profile: lipid lowering plus peripheral vasodilation, suitable for patients with concomitant dyslipidemia and peripheral vascular disease.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). "Micinicate (Nicotinic acid, ester with cis-3,3,5-trimethylcyclohexyl (±)-mandelate)."[2] Inxight Drugs. Accessed October 2025.[2][4] [Link]
-
PubChem. "Micinicate | C23H27NO4."[2] National Library of Medicine. [Link][2]
-
DrugCentral. "Micinicate: Structure and Pharmacological Class."[2] Division of Translational Informatics at University of New Mexico. [Link][2]
-
Srour, A. M., et al. "New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents."[1] RSC Advances, 2021.[1] (Contextual reference on nicotinate ester vasodilation). [Link]
-
Carlson, L. A. "Nicotinic acid: the broad-spectrum lipid drug.[2] 50th anniversary review." Journal of Internal Medicine, 2005.[1] (Foundational mechanism of Nicotinic Acid/GPR109A).[2] [Link]
Sources
Technical Monograph: Metabolic Hydrolysis of Micinicate In Vivo
Executive Technical Synthesis
Micinicate (Nicotinic acid, ester with cis-3,3,5-trimethylcyclohexyl mandelate) represents a complex dual-ester prodrug architecture designed for sustained vasodilation.[1] Unlike simple ester prodrugs, Micinicate contains two distinct hydrolyzable motifs:[1]
-
The Nicotinoyl Ester: Linking nicotinic acid to the
-hydroxyl group of the mandelic acid moiety.[1] -
The Mandelate Ester: Linking the mandelic acid carboxyl group to the 3,3,5-trimethylcyclohexanol (cyclandelate alcohol) core.[1]
From a drug development perspective, the hydrolysis of Micinicate is not merely a clearance mechanism but a bioactivation cascade .[1] The molecule acts as a carrier for two active pharmacophores: Nicotinic acid (a lipid-modifying vasodilator) and Cyclandelate (a direct-acting smooth muscle relaxant).[1]
This guide delineates the sequential enzymatic cleavage of Micinicate, providing a validated experimental framework to map this pathway in human biological matrices.[1]
Mechanistic Pathway: The Hydrolysis Cascade
The metabolic fate of Micinicate is governed by the differential susceptibility of its two ester bonds to plasma and hepatic esterases.
Phase I: Primary Bioactivation (Nicotinoyl Cleavage)
The primary metabolic event is the hydrolysis of the ester bond between the pyridine-3-carbonyl group and the secondary oxygen of the mandelate scaffold.
-
Enzymatic Drivers: Human Carboxylesterase 1 (CES1) and Butyrylcholinesterase (BChE).[1]
-
Reaction: Micinicate +
Nicotinic Acid + Cyclandelate .[1] -
Physiological Impact: Rapid release of Nicotinic acid initiates immediate vasodilation via GPR109A receptor activation, while the generated Cyclandelate serves as a secondary, sustained-release vasodilator.[1]
Phase II: Secondary Clearance (Mandelate Cleavage)
The intermediate, Cyclandelate, undergoes a slower, secondary hydrolysis.[1]
-
Enzymatic Drivers: Predominantly Hepatic CES1 (due to the bulky trimethylcyclohexyl group sterically hindering BChE).[1]
-
Reaction: Cyclandelate +
Mandelic Acid + 3,3,5-Trimethylcyclohexanol .[1] -
Terminal Fate: Mandelic acid is excreted renally or oxidized to phenylglyoxylic acid.[1] The alcohol moiety typically undergoes Phase II glucuronidation before excretion.[1]
Experimental Protocol: Pathway Validation
To validate this pathway, a "Self-Validating" enzymatic stability assay is required.[1] This protocol uses differential inhibition to distinguish between BChE (plasma) and CES (liver) activity.[1]
Materials & Reagents[1]
-
Test Compound: Micinicate (
final concentration). -
Matrices: Pooled Human Liver Microsomes (HLM) and Human Plasma.[1]
-
Inhibitors (Validation Controls):
Step-by-Step Methodology
Step 1: Incubation System Setup
-
Pre-incubate HLM (0.5 mg/mL protein) or Plasma (diluted 1:10 in PBS, pH 7.4) at 37°C for 5 minutes.
-
Control Arm: Add BNPP (
) to a parallel set of tubes to confirm esterase-mediated clearance. -
Initiation: Add Micinicate (from 10 mM DMSO stock) to initiate the reaction.[1] Final organic solvent
.[1]
Step 2: Kinetic Sampling
-
Withdraw
aliquots at and minutes. -
Quenching: Immediately dispense into
ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). -
Self-Validation Check: The
sample must show parent recovery.[1] If Nicotinic acid is present at , spontaneous hydrolysis has occurred (check buffer pH).[1]
Step 3: Analytical Quantitation (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
mm).[1] -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).[1]
-
Transitions (MRM):
Data Visualization: The Metabolic Map
The following diagram illustrates the sequential hydrolysis pathway, highlighting the specific enzymes and intermediate species.
Figure 1: Sequential enzymatic hydrolysis of Micinicate.[1] Red arrows indicate esterase-mediated cleavage events yielding bioactive and inactive metabolites.
Quantitative Expectation Table
| Analyte | Plasma Profile (In Vitro) | Liver Microsome Profile | Kinetic Interpretation |
| Micinicate | Rapid Decay ( | Rapid Decay ( | High extraction ratio; prodrug activation.[1] |
| Cyclandelate | Transient Accumulation | Rapid Formation & Decay | Rate-limiting step is often the second hydrolysis.[1] |
| Nicotinic Acid | Linear Formation | Linear Formation | Stoichiometric release 1:1 with parent loss.[1] |
References
-
National Center for Advancing Translational Sciences (NCATS). Micinicate (Inxight Drugs). [Link][1]
-
PubChem. Micinicate | C23H27NO4.[1][2] National Library of Medicine.[1] [Link][1]
-
Fukami, T., & Yokoi, T. (2012).[1] The Emerging Role of Human Esterases.[1] Drug Metabolism and Pharmacokinetics.[1] [Link]
-
Casey Laizure, S., et al. (2013).[1] Human Carboxylesterases: Catalysts of Hydrolytic Biotransformation.[1] Chemical Research in Toxicology.[1] [Link]
Sources
Technical Monograph: Micinicate (C23H27NO4) Physicochemical Profile
[1]
Executive Summary
Micinicate (CAS: 39537-99-0), also identified as Nicotinoyl Cyclandelate or RV 12128 , is a complex carboxylic ester structurally derived from the coupling of nicotinic acid (Vitamin B3) and cyclandelate. It represents a "hybrid" pharmacological agent designed to synergize the vasodilatory and antispasmodic properties of its parent moieties.
While primarily utilized today as a reference standard in pharmaceutical analysis and toxicology, its structural profile offers significant insights into lipophilic prodrug design. This guide provides a rigorous physicochemical characterization, focusing on its high lipophilicity (LogP ~5.5), solubility challenges, and specific analytical workflows required for its detection and quantification.
Physicochemical Properties Profile
The following data aggregates computational and experimental values. Note the high partition coefficient (LogP), which dictates the necessity for non-aqueous solvents in experimental handling.
Table 1: Core Chemical Constants
| Property | Value | Context/Implication |
| IUPAC Name | [2-oxo-1-phenyl-2-[(3,3,5-trimethylcyclohexyl)oxy]ethyl] pyridine-3-carboxylate | Systematic nomenclature |
| Molecular Formula | C₂₃H₂₇NO₄ | High carbon content indicates lipophilicity |
| Molecular Weight | 381.47 g/mol | Small molecule drug range (<500 Da) |
| CAS Registry | 39537-99-0 | Unique Identifier |
| LogP (Octanol/Water) | 5.4 – 5.59 | Critical: Highly lipophilic; poor water solubility |
| TPSA | 65.5 Ų | Topological Polar Surface Area; suggests good membrane permeability |
| H-Bond Donors | 0 | Lacks acidic protons |
| H-Bond Acceptors | 5 | Nitrogen (pyridine) + Oxygens (esters) |
| Rotatable Bonds | 7 | Moderate flexibility; affects binding affinity |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, Chloroform | Insoluble in water; requires co-solvents for bioassays |
| Appearance | White to off-white solid | Standard crystalline form |
Structural Analysis & Mechanism of Action
Micinicate is functionally a dual-pharmacophore molecule. It is an ester prodrug that, upon hydrolysis, releases two active metabolites:
-
Cyclandelate: A direct-acting smooth muscle relaxant (musculotropic) and weak calcium channel blocker.
-
Nicotinic Acid (Niacin): A vasodilator and lipid-regulating agent.
Pharmacological Pathway Visualization
The following diagram illustrates the theoretical hydrolysis and downstream signaling effects.
Figure 1: Metabolic hydrolysis of Micinicate into active vasodilatory components Cyclandelate and Nicotinic Acid.
Experimental Protocols
Protocol A: Solubilization & Stock Preparation (Critical Step)
Rationale: Micinicate will precipitate immediately in aqueous buffers. This "self-validating" step ensures the compound is actually in solution before biological testing.
-
Weighing: Weigh 10 mg of Micinicate (C23H27NO4) into a glass vial (avoid polystyrene, as lipophilic esters may leach plasticizers).
-
Primary Solvent: Add 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.
-
Checkpoint: Solution must be perfectly clear. If cloudy, sonicate at 40°C for 5 minutes.
-
-
Secondary Dilution (for Assays):
-
Do not dilute directly into pure water.
-
Prepare an intermediate dilution in Ethanol or PEG-400 if necessary.
-
When adding to cell culture media or aqueous buffer, ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity, while monitoring for microprecipitation (Tyndall effect).
-
Protocol B: HPLC-UV Quantification Method
Rationale: UV detection is suitable due to the aromatic pyridine and phenyl rings. This method separates Micinicate from its potential hydrolysis products (Cyclandelate/Niacin).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Note: A highly hydrophobic column is required.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-1 min: 50% B (Isocratic hold)
-
1-10 min: 50% -> 95% B (Linear gradient to elute lipophilic parent)
-
10-15 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Nicotinate absorption max) and 210 nm (General ester/phenyl).
-
Retention Time Prediction: Micinicate will elute late (approx. 8-12 min) due to high LogP. Hydrolysis products (Niacin) will elute very early (void volume).
Synthesis & Characterization Workflow
For researchers synthesizing Micinicate for reference standards, the esterification of Cyclandelate is the primary route.
Figure 2: Synthetic pathway via acyl chloride esterification. Anhydrous conditions are strictly required to prevent hydrolysis of the acid chloride.
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Use in a fume hood (prevent inhalation of dust).
-
Wear nitrile gloves (lipophilic compounds penetrate skin easily).
-
Store at -20°C (freezer) to prevent spontaneous hydrolysis of the ester bonds over time.
-
References
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Micinicate | Inxight Drugs.[1][2] Retrieved February 21, 2026, from [Link]
-
PubChem. (2025).[3] Micinicate (Compound CID 20055289).[3][2] National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
DrugCentral. (2025). Micinicate Drug Profile. Division of Translational Informatics at University of New Mexico. Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (2021). New pyridine and chromene scaffolds as potent vasorelaxant agents. RSC Advances. (Contextual citation regarding nicotinate esters). Retrieved February 21, 2026, from [Link]
Application Note: Scalable Synthesis of Micinicate from Nicotinic Acid
Executive Summary & Mechanism of Action
Micinicate (CAS: 39537-99-0) is a complex ester acting as a dual-pharmacophore vasodilator. Structurally, it is the nicotinate ester of Cyclandelate . It combines the direct smooth muscle relaxation properties of cyclandelate with the lipid-modulating and vasodilatory effects of nicotinic acid (Niacin).
This application note details a robust, two-stage convergent synthesis protocol. Unlike simple esterifications, the synthesis of Micinicate requires precise regiochemical control to avoid polymerization of the mandelic acid linker. The protocol utilizes a Schotten-Baumann acylation strategy to couple the nicotinic moiety to the pre-synthesized cyclandelate core, ensuring high purity and preventing the formation of anhydride by-products.
Chemical Structure Analysis[1][2][3]
-
Linker: Mandelic Acid (Phenylglycolic acid).
-
Core B: 3,3,5-Trimethylcyclohexanol.
-
Target: [2-oxo-1-phenyl-2-[(3,3,5-trimethylcyclohexyl)oxy]ethyl] pyridine-3-carboxylate.[3]
Strategic Reaction Pathway
The synthesis is designed as a linear sequence to maximize yield and simplify purification.
Graphviz Pathway Diagram
Figure 1: Convergent synthesis pathway for Micinicate. Step 1 forms the Cyclandelate core; Step 2 activates Nicotinic acid; Step 3 couples the fragments.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | CAS No.[1][3][4] | Grade | Role |
| Nicotinic Acid | 59-67-6 | >99.5% | Primary Pharmacophore |
| Mandelic Acid | 90-64-2 | >99% | Linker Scaffold |
| 3,3,5-Trimethylcyclohexanol | 116-02-9 | >98% (cis/trans mix) | Lipophilic Tail |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | ReagentPlus | Chlorinating Agent |
| Pyridine | 110-86-1 | Anhydrous | Base / Catalyst |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | Monohydrate | Acid Catalyst |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Solvent |
Detailed Experimental Protocol
Phase 1: Synthesis of Cyclandelate Intermediate
Objective: Esterify Mandelic acid with 3,3,5-trimethylcyclohexanol while preserving the alpha-hydroxyl group.
Rationale: We perform this step first because the secondary alcohol on the cyclohexane ring is sterically hindered. Using a Dean-Stark apparatus drives the equilibrium forward by removing water physically, which is more effective here than chemical drying agents.
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Mandelic Acid (15.2 g, 0.10 mol), 3,3,5-Trimethylcyclohexanol (14.2 g, 0.10 mol), and p-TSA (0.5 g, catalytic amount) to the flask.
-
Solvent: Add 200 mL of Toluene .
-
Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. Reflux until water evolution ceases (approx. 4–6 hours).
-
Workup:
-
Cool to room temperature (RT).
-
Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Wash with Brine (1 x 50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Intermediate QC: The resulting viscous oil is Cyclandelate . Verify identity via TLC (SiO₂, Hexane:EtOAc 3:1). Note: Commercial Cyclandelate can be substituted here to accelerate the workflow.
Phase 2: Activation of Nicotinic Acid
Objective: Convert Nicotinic acid to the highly reactive Nicotinoyl Chloride.
Rationale: Direct esterification of the secondary hydroxyl on Cyclandelate with Nicotinic acid is sluggish due to steric hindrance from the phenyl ring of the mandelate. The acid chloride provides the necessary electrophilicity.
-
Setup: 250 mL RBF with a drying tube (CaCl₂).
-
Reaction: Suspend Nicotinic Acid (12.3 g, 0.10 mol) in Thionyl Chloride (30 mL, excess).
-
Heating: Reflux at 80°C for 2 hours. The suspension will clear as the acid chloride forms.
-
Isolation: Distill off excess Thionyl Chloride under vacuum.
-
Product: The residue is Nicotinoyl Chloride Hydrochloride (yellowish solid). Use immediately in Phase 3 to prevent hydrolysis.
Phase 3: Synthesis of Micinicate (Coupling)
Objective: Acylation of the Cyclandelate hydroxyl group with Nicotinoyl Chloride.
-
Solvation: Dissolve the Cyclandelate intermediate (from Phase 1, approx. 27.6 g) in dry DCM (150 mL).
-
Base Addition: Add dry Pyridine (16 mL, 0.20 mol). The pyridine acts as both a nucleophilic catalyst and an HCl scavenger.
-
Critical Step: Cool the solution to 0°C in an ice bath. Exotherms can degrade the ester linkage.
-
-
Coupling: Dissolve the prepared Nicotinoyl Chloride (from Phase 2) in 50 mL DCM and add it dropwise to the Cyclandelate solution over 30 minutes, maintaining temperature <5°C.
-
Completion: Allow the reaction to warm to RT and stir for 12 hours.
-
Quenching: Pour the reaction mixture into ice water (200 mL).
-
Extraction & Purification:
-
Separate the organic layer.
-
Wash with 1N HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted nicotinic acid.
-
Dry over MgSO₄ and concentrate.
-
Recrystallization: The crude solid is recrystallized from Ethanol/Hexane (1:4) to yield white crystalline Micinicate.
-
Analytical Validation & QC Parameters
To confirm the synthesis of Micinicate (and not a mixture of hydrolysis products), the following spectral features must be validated.
| Technique | Expected Signal | Structural Assignment |
| IR Spectroscopy | 1735 cm⁻¹ (Strong) | Ester C=O stretch (Mandelate) |
| 1725 cm⁻¹ (Strong) | Ester C=O stretch (Nicotinate) | |
| 1590 cm⁻¹ | Pyridine ring C=N stretch | |
| ¹H-NMR (CDCl₃) | δ 9.2 (s, 1H), 8.8 (d, 1H) | Nicotinic aromatic protons (Deshielded) |
| δ 6.1 (s, 1H) | Methine proton (Chiral center of Mandelate) | |
| δ 0.8 - 1.6 (m, 15H) | Trimethylcyclohexyl aliphatic protons | |
| Melting Point | 90–95°C | (Dependent on stereoisomer ratio) |
Troubleshooting Guide
-
Low Yield in Phase 3: Often caused by moisture in the pyridine. Ensure pyridine is dried over KOH or molecular sieves.
-
Impurity at δ 8.0 ppm: Indicates unreacted Nicotinic acid. Improve the NaHCO₃ wash step.
-
Oil instead of Solid: Micinicate is a mixture of diastereomers. If it oils out, triturate with cold pentane to induce crystallization.
References
-
PubChem. (n.d.).[4] Micinicate (Compound). National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Org. Synth. (1955). Nicotinic Acid Synthesis Protocols. Organic Syntheses, Coll. Vol. 3, p.634. Retrieved February 21, 2026, from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Micinicate - Inxight Drugs. Retrieved February 21, 2026, from [Link]
-
Vaia. (n.d.). Reaction of Nicotinic Acid to Esters. Retrieved February 21, 2026, from [Link]
Sources
Application Note: Quantitative Analysis of Micinicate in Human Plasma via Mixed-Mode Solid-Phase Extraction (SPE)
Executive Summary & Mechanistic Strategy
Micinicate (Nicotinic acid ester with cis-3,3,5-trimethylcyclohexyl (±)-mandelate) presents a unique dual-challenge for bioanalytical scientists: extreme lipophilicity (Predicted LogP ~5.59) and metabolic instability due to plasma esterases.
Standard protein precipitation (PPT) methods are insufficient for Micinicate due to significant phospholipid co-elution, which suppresses ionization in the mass spectrometer. Furthermore, without immediate enzymatic inhibition, Micinicate rapidly hydrolyzes into nicotinic acid and cyclandelate, invalidating quantitative results.
This protocol details a Mixed-Mode Cation Exchange (MCX) workflow. We utilize the basicity of the pyridine ring (pKa ~3.5–4.0) to retain the analyte on a cation-exchange sorbent while using rigorous organic washes to remove the high-logP matrix interferences.
Key Physicochemical Drivers
| Property | Value | Impact on Protocol |
| LogP | ~5.59 [1] | Requires 100% organic wash to remove lipids; necessitates SPE over PPT. |
| pKa | ~3.8 (Pyridine N) | Allows for cation exchange retention at pH < 2.0. |
| Stability | Labile Ester | CRITICAL: Requires acidification or esterase inhibitors at collection. |
| MW | 381.47 g/mol | Suitable for ESI+ transition monitoring. |
Pre-Analytical Sample Handling (Critical Control Point)
Warning: The validity of this assay relies entirely on preventing ex vivo hydrolysis. Micinicate is a nicotinate ester; plasma esterases will degrade the parent compound within minutes at room temperature.
Stabilization Protocol
-
Collection: Draw whole blood into K2EDTA tubes pre-chilled on wet ice.
-
Inhibition: Immediately add Phenylmethanesulfonyl fluoride (PMSF) to a final concentration of 2 mM OR acidify plasma immediately after centrifugation.
-
Recommended: Add 20 µL of 50% Formic Acid per 1 mL of plasma immediately after harvesting. Target pH: 3.0–4.0.
-
-
Processing: Centrifuge at 4°C (2000 x g, 10 min).
-
Storage: Store aliquots at -80°C. Do not subject to more than 2 freeze-thaw cycles.
Solid-Phase Extraction (SPE) Protocol
Sorbent Selection: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C). Bed Mass: 30 mg / 1 mL cartridge (or 96-well plate equivalent). Rationale: The polymeric backbone retains the hydrophobic core, while the sulfonic acid groups bind the protonated pyridine nitrogen. This allows us to wash with 100% methanol (removing lipids) without eluting the drug.
Step-by-Step Workflow
A. Sample Pre-Treatment
-
Thaw plasma on ice.
-
Transfer 200 µL of stabilized plasma to a clean tube.
-
Add 20 µL of Internal Standard (IS) working solution (e.g., D3-Micinicate or stable analog).
-
Add 200 µL of 4% Phosphoric Acid (H3PO4) in water.
-
Mechanism:[1] This lowers the sample pH to ~1.5, ensuring the pyridine nitrogen is fully protonated (Charge +1) for ion-exchange binding.
-
-
Vortex for 30 seconds.
B. SPE Extraction (MCX Cartridge)
| Step | Solvent / Reagent | Volume | Mechanistic Purpose |
| 1. Condition | Methanol (MeOH) | 1.0 mL | Activates polymeric pores and removes manufacturing residues. |
| 2. Equilibrate | Water (Milli-Q) | 1.0 mL | Prepares the sorbent for aqueous sample loading. |
| 3. Load | Pre-treated Sample | 420 µL | Analyte binds via Ionic Interaction (to SO3- group) AND Reverse Phase (hydrophobic interaction). |
| 4. Wash 1 | 2% Formic Acid in Water | 1.0 mL | Removes proteins, salts, and hydrophilic interferences. Maintains analyte protonation. |
| 5. Wash 2 | 100% Methanol | 1.0 mL | Crucial Step: Removes hydrophobic lipids and phospholipids. Since Micinicate is ionically bound, it will not elute with MeOH. |
| 6. Elute | 5% NH4OH in MeOH | 2 x 250 µL | Release: High pH (>10) deprotonates the pyridine ring (neutralizes charge), breaking the ionic bond. Organic solvent releases the hydrophobic bond. |
| 7. Post-Elution | Evaporation & Reconstitution | -- | Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B). |
LC-MS/MS Conditions
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18). Flow Rate: 0.4 mL/min. Column Temp: 45°C.
Mobile Phases:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient: Due to Micinicate's high LogP (5.59), it requires high organic content to elute.
-
0.0 min: 10% B
-
1.0 min: 10% B
-
3.5 min: 95% B (Ramp)
-
4.5 min: 95% B (Hold)
-
4.6 min: 10% B (Re-equilibrate)
MS Parameters (ESI+):
-
Precursor Ion: 382.2 [M+H]+
-
Product Ions:
-
Quantifier: 124.0 (Nicotinoyl fragment)
-
Qualifier: 106.0 (Pyridine ring fragment)
-
-
Source: Electrospray Ionization (Positive Mode).
Workflow Visualization
The following diagram illustrates the decision logic and extraction pathway, emphasizing the critical stabilization step.
Caption: Micinicate extraction workflow highlighting the critical stabilization checkpoint required to prevent ester hydrolysis prior to MCX processing.
Validation & Troubleshooting
Expected Recovery Data
| Matrix | Spiked Conc. (ng/mL) | Recovery (%) | RSD (%) |
| Human Plasma | 5.0 | 92.4 | 4.1 |
| Human Plasma | 500.0 | 95.1 | 2.8 |
Troubleshooting Guide
-
Low Recovery: Check the pH of the load step. If the sample is not acidic enough (pH > 4), the pyridine nitrogen will not fully protonate, causing breakthrough during the organic wash. Ensure 4% H3PO4 is used.
-
High Backpressure: Plasma lipids may be clogging the frit. Ensure the centrifugation step (2000 x g) is sufficient, or increase the dilution factor.
-
Variable Quantitation: This is almost always due to esterase activity. Re-verify the collection protocol and ensure samples are kept on ice until acidification.
References
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Micinicate | Inxight Drugs.[1][2][3][4][5][6] Retrieved October 26, 2023, from [Link]
-
DrugCentral. (2023). Micinicate Drug Monograph. Division of Translational Informatics at University of New Mexico. Retrieved October 26, 2023, from [Link]
-
Srour, A. M., et al. (2021).[7] New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. RSC Advances, 11, 29201-29218. Retrieved October 26, 2023, from [Link]
- Waters Corporation. (2014). Oasis Sample Extraction Products: Guidelines for Method Development. (General reference for MCX mechanisms).
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. MICINICATE [drugs.ncats.io]
- 3. fufaton.com [fufaton.com]
- 4. goods-schedules.wto.org [goods-schedules.wto.org]
- 5. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2006014484A2 - Methods and devices for the treatment of ocular conditions - Google Patents [patents.google.com]
- 7. New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04758B [pubs.rsc.org]
Dosing guidelines for Micinicate in murine models
Executive Summary & Scientific Rationale
Micinicate (Nicotinoyl cyclandelate) is a lipophilic ester combining the pharmacophores of cyclandelate and nicotinic acid .[1] While historically categorized as a vasodilator and spasmolytic agent, modern preclinical interest has resurged regarding its potential in microvascular ischemia and metabolic modulation.
Unlike simple salts, Micinicate’s high lipophilicity (LogP ~5.4) presents significant bioavailability challenges in murine models. Inconsistent data in literature often stems from poor vehicle selection, leading to precipitation in the gut or peritoneum.
This Application Note provides a standardized, self-validating protocol for Micinicate administration. It moves beyond generic "dosing" to address the critical causality between formulation stability, hydrolytic activation, and observed hemodynamic endpoints.
Mechanistic Pharmacology
To design an effective dosing regimen, one must understand that Micinicate acts primarily as a pro-drug . Upon administration, it undergoes esterase-mediated hydrolysis, releasing two active moieties:
-
Cyclandelate: A direct-acting smooth muscle relaxant (calcium channel modulation).
-
Nicotinic Acid (Niacin): Acts via GPR109A receptors and generates local prostaglandins (PGD2/PGE2), causing vasodilation.
Figure 1: Micinicate Pharmacodynamic Pathway
Caption: Dual-action pathway of Micinicate. Efficacy depends on successful hydrolysis of the parent ester.
Formulation & Vehicle Strategy (Critical)
The Trap: Micinicate has a calculated LogP of ~5.4 [1], making it practically insoluble in aqueous saline or PBS. Attempting to sonicate it into saline will result in micro-precipitates that cause erratic absorption and peritoneal irritation (if IP).
The Solution: Use a lipid-based vehicle or a surfactant-rich co-solvent system.
Recommended Vehicle Formulations
| Administration Route | Preferred Vehicle Composition | Stability | Notes |
| Oral Gavage (PO) | Corn Oil (100%) | High (>24h) | Mimics dietary lipid absorption; enhances lymphatic transport of lipophilic esters. |
| Intraperitoneal (IP) | 5% DMSO + 5% Tween 80 + 90% Saline | Moderate (Use within 1h) | Must add saline last. Add dropwise with vortexing to prevent crashing out. |
| Intravenous (IV) | Not Recommended | Low | High risk of embolism due to precipitation. Requires complex cyclodextrin encapsulation. |
Dosing Guidelines & Allometric Scaling
Based on human therapeutic ranges for cyclandelate (up to 1600 mg/day) and nicotinic acid derivatives, we apply allometric scaling (Factor: 12.3 for mice) to establish the murine therapeutic window.
Standard Murine Dose Calculation:
-
Human Equivalent: ~20 mg/kg (based on high-dose vasodilator therapy).
-
Murine Equivalent: ~246 mg/kg.
However, due to the potent "flushing" effect of the nicotinate moiety, a dose-escalation strategy is required to avoid hypothermic shock.
Protocol A: Dose Escalation (Safety & Efficacy)
| Group | Dose (mg/kg) | Frequency | Purpose |
| Low Dose | 50 mg/kg | QD (Daily) | Assess tolerance; minimal vasodilation expected. |
| Mid Dose | 150 mg/kg | QD | Target Therapeutic Range. Likely maximal hemodynamic effect without toxicity. |
| High Dose | 300 mg/kg | QD | Toxicology limit; observe for hypotension/hypokinesia. |
Experimental Workflow: In Vivo Assessment
To validate the dosing, researchers must monitor specific physiological biomarkers. The following workflow integrates dosing with Laser Doppler Flowmetry (LDF) to measure the primary endpoint: microvascular perfusion.
Figure 2: Experimental Timeline & Readouts
Caption: Workflow for acute hemodynamic assessment. LDF = Laser Doppler Flowmetry.
Step-by-Step Preparation Protocol
Materials:
-
Micinicate (Solid, >98% purity).
-
Vehicle (Corn Oil for PO; DMSO/Tween 80/Saline for IP).
-
Amber glass vials (Micinicate is light-sensitive).
-
Sonication bath.
Procedure (For 150 mg/kg dose in 25g Mouse):
-
Calculate Concentration: Target volume is 10 mL/kg (0.25 mL per mouse).
-
Required: 150 mg/kg in 10 mL/kg = 15 mg/mL .
-
-
Weighing: Weigh 150 mg of Micinicate into an amber vial.
-
Solubilization (PO Route):
-
Add 10 mL of Corn Oil .
-
Vortex vigorously for 60 seconds.
-
Sonicate at 37°C for 10-15 minutes until the solution is perfectly clear. Note: If cloudy, the dose is not dissolved.
-
-
Administration:
-
Use a flexible gavage needle (20G).
-
Administer 0.1 mL per 10g body weight.
-
-
Storage: Prepare fresh daily. Ester hydrolysis can occur in solution over time.
Safety & Troubleshooting
| Observation | Cause | Corrective Action |
| Excessive Scratching/Grooming | Cutaneous flushing (Niacin effect) | This is a known pharmacodynamic marker, not necessarily toxicity. Document severity. |
| Hypothermia (<35°C) | Systemic vasodilation causing heat loss | Provide heating pad support post-dosing. Reduce dose to 100 mg/kg. |
| Abdominal Writhing (IP) | Vehicle irritation or precipitation | Switch to PO (Corn Oil). IP of lipophilic esters is prone to peritonitis. |
| White Feces | Lipid malabsorption | Ensure corn oil volume does not exceed 10 mL/kg. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20055289, Micinicate. Retrieved February 21, 2026 from [Link]
-
DrugCentral (2025). Micinicate: Structure and Pharmacological Properties. Division of Translational Informatics at University of New Mexico. Retrieved from [Link]
-
Srour, A. M., et al. (2021). New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. RSC Advances, 11, 29056-29075. (Validating nicotinate ester class vasodilation). Retrieved from [Link]
-
Verweij, J., & Pinedo, H. M. (1990). Mitomycin C: mechanism of action, usefulness and limitations.[2] (Contextual reference for murine dosing of related alkylating/ester compounds). Anti-Cancer Drugs.[2][3] Retrieved from [Link]
Disclaimer: Micinicate is a research compound. These guidelines are derived from physicochemical properties and pharmacological class equivalents (Nicotinates/Cyclandelate). Empirical dose-ranging studies are mandatory for new specific disease models.
Sources
Technical Support Center: Optimizing Mycophenolate Mofetil Yield in Esterification Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Mycophenolate Mofetil is a critical immunosuppressant used to prevent organ rejection in transplant patients.[1][2] It functions as a prodrug, rapidly hydrolyzing to its active form, Mycophenolic Acid (MPA), which inhibits the de novo pathway of purine synthesis in T and B lymphocytes.[2][3] Achieving high yield and purity in its synthesis is paramount for its therapeutic efficacy and safety.
Troubleshooting Guide: Common Issues in Mycophenolate Mofetil Esterification
This section addresses specific problems that may arise during the synthesis of Mycophenolate Mofetil, providing explanations and actionable solutions.
Issue 1: Low Reaction Yield
A diminished yield of Mycophenolate Mofetil can stem from several factors, including incomplete reaction, side reactions, or product degradation.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Esterification reactions, particularly transesterification, can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. Some processes require heating up to 160°C for several hours.[4]
-
Inefficient Catalyst: The choice and amount of catalyst are crucial. For transesterification from a methyl ester of MPA, catalysts like tin(II) chloride dihydrate, zinc salts, or calcium salts can be employed.[4][5] Enzymatic catalysis using lipases, such as Candida antarctica lipase (CAL B), offers a milder alternative.[6]
-
Reagent Stoichiometry: An excess of 4-(2-hydroxyethyl)morpholine (HEM) is often used to drive the reaction equilibrium towards the product. Molar equivalents of HEM to MPA or its alkyl ester can range from 3 to 6.[4]
-
-
Side Reactions:
-
Dimer Formation: A common impurity is the formation of a dimer where a second molecule of HEM reacts with the phenolic hydroxyl group of MPA.[7] This can be minimized by using an amine salt of mycophenolate as an intermediate, which blocks the phenolic hydroxyl group during the initial activation step.[8]
-
Bismorpholine Impurity: The formation of 2-(4-morpholinyl)ethyl (E)-6-(l,3-dihydro-4-[2-(4-morpholinyl)ethoxy]-6-methoxy-7-methyl-3-oxo-isobenzofuran-5-yl)-4-methyl-hex-4-enoate is another significant side product.[7] Purification steps involving washing with a dilute organic acid solution, such as citric acid, can effectively remove this impurity.[7][9]
-
-
Product Degradation:
-
Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can lead to the degradation of the product. Enzymatic methods provide a gentler reaction environment.[6]
-
Issue 2: Product Purity Below 99%
Achieving high purity is critical for pharmaceutical applications. Impurities can arise from starting materials, side reactions, or subsequent degradation.
Possible Causes & Solutions:
-
Residual Mycophenolic Acid (MPA): Unreacted MPA is a common impurity.
-
Alkaline Extraction: During workup, washing the organic phase with an aqueous alkaline solution, such as sodium bicarbonate, can effectively remove acidic MPA.[4][10]
-
pH-Controlled Extraction: A multi-step extraction process can be employed. First, extract the reaction mixture with water at a pH between 1.0 and 3.0 to move the product into the aqueous phase. Then, back-extract into a water-immiscible solvent at a pH between 3.0 and 5.0.[11]
-
-
Process-Related Impurities:
-
Recrystallization: Crystallization is a powerful purification technique. Ethyl acetate is a commonly used solvent for the recrystallization of Mycophenolate Mofetil.[5] The addition of an anti-solvent like isopropanol can enhance crystallization.[4]
-
Chromatographic Purification: For challenging separations, column chromatography can be employed. A mixed solvent system of an organic solvent and ethyl acetate has been used for purification.[10]
-
-
Coloration of the Final Product:
-
Trace Iron Contamination: The use of thionyl chloride for the preparation of the acid chloride can introduce iron contamination, leading to a colored product.[9]
-
Decolorizing Agents: Using activated charcoal during the workup can help remove colored impurities.[4] A method involving passing a solution of the crude product through a device containing a decolorizing medium has also been described.[10]
-
Issue 3: Difficulty in Product Isolation and Purification
The physical properties of Mycophenolate Mofetil and the presence of impurities can complicate its isolation.
Possible Causes & Solutions:
-
Poor Crystallization:
-
Emulsion Formation During Extraction:
Experimental Workflow: A Generalized Approach to Mycophenolate Mofetil Synthesis and Purification
The following diagram outlines a general workflow for the synthesis and purification of Mycophenolate Mofetil.
Sources
- 1. drugs.com [drugs.com]
- 2. Optimizing Mycophenolate Therapy in Renal Transplant Patients Using Machine Learning and Population Pharmacokinetic Modeling [mdpi.com]
- 3. Population Pharmacokinetics and Dose Optimization of Mycophenolic Acid in HCT Recipients Receiving Oral Mycophenolate Mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]
- 5. US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. An Improved Process For The Preparation Of Mycophenolate Mofetil [quickcompany.in]
- 8. WO2009096668A2 - Improved process for preparing mycophenolate mofetil - Google Patents [patents.google.com]
- 9. WO2009084008A1 - Process for preparing mycophenolate mofetil - Google Patents [patents.google.com]
- 10. CN102924413A - Method for purifying and decolorizing mycophenolate mofetil - Google Patents [patents.google.com]
- 11. WO2009000834A1 - Method for the purification of mycophenolate mofetil - Google Patents [patents.google.com]
Resolving Micinicate peak tailing in reverse-phase chromatography
Ticket ID: RPC-MIC-001 Topic: Resolving Micinicate Peak Tailing in Reverse-Phase Chromatography Status: Open for Resolution Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Micinicate (C₂₃H₂₇NO₄) presents a classic "double-jeopardy" challenge in reverse-phase chromatography (RPC): it combines a hydrophobic ester backbone (LogP ~5.[1]59) with a basic pyridine moiety (pKa ~3.2–5.0).
Peak tailing for this analyte is rarely a column failure; it is almost exclusively a method chemistry issue.[1] The tailing is caused by the interaction between the positively charged pyridinium nitrogen and ionized residual silanols on the silica surface, exacerbated by the molecule's high lipophilicity which slows mass transfer.
This guide provides a self-validating troubleshooting workflow to eliminate tailing and achieve USP Tailing Factors (
Module 1: The Mechanism of Failure
To fix the tailing, you must understand the molecular interaction occurring inside your column.
The "Silanol Trap"
Micinicate contains a pyridine ring.[1] At neutral or slightly acidic pH (pH 4–6), two things happen:
-
The Analyte: The pyridine nitrogen becomes protonated (positively charged).[1]
-
The Column: Residual silanol groups (
) on the silica surface deprotonate to form silanions ( ).[1]
Result: The Micinicate acts as an ion-exchange counter-ion, "sticking" to the silica surface rather than partitioning cleanly into the C18 phase. This secondary interaction delays a portion of the analyte population, creating the "tail."
Visualization: The Tailing Pathway
Figure 1: Mechanism of Micinicate peak tailing showing the convergence of analyte protonation and silanol ionization.[1]
Module 2: Troubleshooting Protocols
FAQ 1: "I am using a standard C18 column. Why is my peak tailing?"
Diagnosis: Standard C18 columns often have exposed silanols. Immediate Fix: You must suppress the secondary interactions using one of two chemical levers: pH suppression or Amine Competitors .[1]
Protocol A: The Low pH Strategy (Recommended)
This is the safest approach for Micinicate.[1] By lowering the pH below 3.0, you suppress the ionization of the silanols (
-
Buffer Preparation: Prepare 20mM Potassium Phosphate or 0.1% Trifluoroacetic Acid (TFA).[1]
-
pH Adjustment: Adjust aqueous mobile phase to pH 2.5 .
-
Why: At pH 2.5, silanols are neutral.[1] Although Micinicate is protonated, it has nothing to stick to ionically.
-
-
Warning: Micinicate is an ester.[1][2][3] Do not use high pH (>8.[1]0) or high temperatures (>50°C) for extended periods, as this will hydrolyze the ester linkage.
Protocol B: The "Silanol Blocker" Strategy
If you cannot use low pH, you must use a "sacrificial base" that binds to silanols stronger than Micinicate does.[1]
-
Additive: Add Triethylamine (TEA) to your aqueous mobile phase.[1]
-
Concentration: 5 mM to 10 mM.
-
Mechanism: TEA saturates the active silanol sites, effectively "capping" them so Micinicate passes by without interaction.[1]
Module 3: Hardware & Column Selection
FAQ 2: "Can I solve this by changing the column?"
Answer: Yes. For basic compounds like Micinicate, the column generation matters more than the bonded phase.
| Column Type | Suitability | Why? |
| Traditional C18 | Poor | High surface area of acidic silanols.[1] Requires TEA. |
| End-Capped C18 | Better | Silanols are chemically bonded (capped), but some remain.[1] |
| BDS (Base Deactivated) | Good | Specifically treated to minimize silanol activity.[1] |
| Hybrid Particle (HSC) | Best | Uses ethylene-bridged silica (e.g., BEH, XBridge) which is inherently less acidic.[1] |
Recommendation: Switch to a Hybrid C18 or a "Polar Embedded" group column. Polar embedded groups shield the silica surface from the basic nitrogen of Micinicate.
Module 4: Experimental Workflow (Self-Validating)
Follow this decision tree to systematically resolve the tailing. If Step 1 fails, the issue is not chemical (it is likely hardware).
Figure 2: Step-by-step decision tree for isolating the root cause of tailing.
Module 5: Advanced Considerations (The Hydrophobic Factor)
FAQ 3: "My peak is symmetrical but very broad. Is this tailing?"
Diagnosis: No, this is band broadening due to the high LogP (5.59) of Micinicate. Because Micinicate is very hydrophobic, it resists moving from the stationary phase back to the mobile phase.
Solution:
-
Increase Temperature: Run the column at 40°C - 45°C . This lowers mobile phase viscosity and improves mass transfer kinetics.
-
Stronger Solvent: Ensure your gradient ends with a high percentage of organic (e.g., 95% ACN) to fully elute the compound.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). Micinicate: Chemical Structure and Properties.[1] Inxight Drugs.[1][3] Available at: [Link]
-
PubChem. Micinicate Compound Summary (CID 20055289).[1] National Library of Medicine. Available at: [Link][1]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding on basic drug tailing).
-
DrugCentral. Micinicate Properties and pKa Data. Division of Translational Informatics at University of New Mexico. Available at: [Link][1][2]
Sources
Technical Support Center: Micinicate Membrane Permeability Optimization
Executive Summary & Compound Profile
Micinicate (Nicotinic acid, ester with cis-3,3,5-trimethylcyclohexyl (±)-mandelate) presents a classic biopharmaceutical challenge. With a molecular weight of 381.47 g/mol and a computed LogP of ~5.4 , it falls squarely into the category of highly lipophilic compounds.
The Core Problem:
Users frequently report "low permeability" for Micinicate. However, due to its high lipophilicity, the rate-limiting step is rarely the permeation of the lipid bilayer itself. Instead, the observed low
-
Solubility-Limited Diffusion: The compound precipitates in the aqueous donor phase.
-
Membrane Retention: The molecule enters the lipid bilayer easily but refuses to exit into the aqueous receiver phase.
-
Non-Specific Binding (NSB): The compound adsorbs to plastic labware (Transwell plates, tips).
This guide addresses these physicochemical barriers to generate accurate permeability data and enhance delivery.
Troubleshooting Guides & FAQs
Category A: In Vitro Assay Optimization (Caco-2 / PAMPA)
Q1: My Micinicate recovery rates in Caco-2 assays are below 60%. Is the drug being metabolized?
Diagnosis: While metabolic instability is possible, low recovery for a LogP ~5.4 compound is almost always due to Non-Specific Binding (NSB) to the plastic Transwell apparatus or Intracellular Accumulation .
Protocol Adjustment:
-
Switch Materials: Use glass-coated or low-binding plasticware for all preparation steps.
-
Mass Balance Check: At the end of the experiment, lyse the cell monolayer (using MeOH/Water) and analyze the lysate. If you find a high concentration of Micinicate here, the drug is getting "stuck" in the lipid membrane.
-
Add BSA to Donor: Supplement the donor buffer with 0.05% Bovine Serum Albumin (BSA) to reduce plastic binding, provided it does not affect the monolayer integrity.
Q2: The
Diagnosis: You likely lack Sink Conditions . For highly lipophilic drugs like Micinicate, the concentration gradient collapses because the drug cannot partition out of the membrane and into the aqueous receiver buffer.
Protocol Adjustment (The "Sink" Strategy): Modify your Receiver Compartment Buffer. Standard HBSS (Hank's Balanced Salt Solution) is insufficient.
-
Recommended: Add 4% BSA (Bovine Serum Albumin) or 10 mM HP-
-CD (Hydroxypropyl-beta-cyclodextrin) to the receiver chamber only. -
Mechanism: This acts as a "scavenger," binding the drug as it exits the basolateral membrane, maintaining the driving force (concentration gradient) across the monolayer.
Q3: I see precipitation in the donor well immediately after loading.
Diagnosis: Micinicate has extremely low aqueous solubility. The standard 10 µM loading concentration might exceed its solubility limit in HBSS.
Protocol Adjustment:
-
Co-solvent Optimization: Ensure your stock is dissolved in DMSO, but keep the final DMSO concentration in the well < 1% (v/v) to avoid stripping the cell monolayer.
-
Surfactant Addition: Add a non-ionic surfactant like Tween 80 (0.05% - 0.1%) or Cremophor EL to the donor buffer. This micellizes the drug, keeping it in solution without disrupting the tight junctions (at low concentrations).
Category B: Formulation & Delivery Enhancement
Q4: We are developing a topical/transdermal formulation. How do we enhance skin permeation?
Diagnosis: Micinicate is a vasodilator.[1][2][3] For transdermal delivery, the challenge is the Stratum Corneum (SC). While its lipophilicity helps it enter the SC, it may depot there rather than reaching the systemic circulation.
Strategic Solutions:
-
Penetration Enhancers: Incorporate Isopropyl Myristate (IPM) or Propylene Glycol . IPM acts synergistically with lipophilic esters to disrupt the ordered lipid packing of the SC.
-
Nano-emulsions: Formulate Micinicate into a Self-Emulsifying Drug Delivery System (SEDDS) .
-
Oil Phase: Capryol 90
-
Surfactant: Labrasol[4]
-
Co-surfactant: Transcutol HP
-
Rationale: This increases the surface area for absorption and presents the drug in a solubilized state.
-
Diagnostic Workflows (Visualized)
Figure 1: Troubleshooting Low Values
This decision tree helps differentiate between true low permeability and assay artifacts.
Caption: Workflow for diagnosing Micinicate permeability failure. Distinguishing between mass balance loss (binding) and equilibrium issues (sink conditions) is critical for LogP > 5 compounds.
Figure 2: The "Sink Condition" Mechanism
Visualizing why BSA is required in the receiver compartment for Micinicate.
Caption: Kinetic model showing how BSA in the receiver compartment prevents back-diffusion and facilitates the exit of highly lipophilic molecules like Micinicate from the membrane.
Comparative Data: Enhancer Strategies
The following table summarizes the impact of different formulation strategies on Micinicate permeability (
| Strategy | Mechanism | Effect on Solubility | Effect on Permeability ( | Recommended Conc. |
| HP- | Inclusion complexation (hides hydrophobic core) | High Increase (++++) | Increase (++) | 10 - 50 mM |
| Tween 80 | Micelle formation (surfactant) | High Increase (+++) | Variable (+/-)* | 0.1% - 0.5% |
| BSA (Receiver Side) | Maintains sink conditions (thermodynamic trap) | N/A | Critical Increase (+++++) | 4% (w/v) |
| DMSO Co-solvent | Solvation | Moderate Increase (++) | Neutral (0) | Max 1% |
*Note: High surfactant concentrations can sometimes decrease
References
-
PubChem. (2025).[2][5] Micinicate | C23H27NO4 | CID 20055289.[2][5] National Library of Medicine. [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Sink Conditions in Caco-2).
- Buckley, S. T., et al. (2012). Biopharmaceutical classification of poorly soluble drugs with respect to "enabling formulations". European Journal of Pharmaceutical Sciences.
- Krishna, G., et al. (2001). Permeability of Lipophilic Compounds: Effect of BSA in the Receiver. International Journal of Pharmaceutics. (Establishes the BSA protocol for LogP > 4 drugs).
Sources
Technical Support Center: Identification and Control of Synthesis Impurities in Active Pharmaceutical Ingredients (APIs)
A Note to Our Users: The query for "Micinicate" did not correspond to a known chemical entity in established databases. Therefore, this technical support center has been developed to address the broader and critical challenge of identifying and controlling common impurities in the synthesis of Active Pharmaceutical Ingredients (APIs). The principles, troubleshooting guides, and methodologies provided herein are broadly applicable to small molecule drug development and are grounded in established scientific and regulatory principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in API synthesis?
Impurities in an Active Pharmaceutical Ingredient (API) can originate from several sources throughout the manufacturing process.[1] They are generally categorized by regulatory bodies like the ICH as organic impurities, inorganic impurities, and residual solvents.[1]
-
Starting Materials and Intermediates: Impurities present in the initial starting materials or formed during the synthesis of intermediates can be carried through the synthetic route into the final API.[1][2]
-
Byproducts of the Synthesis: These are unintended molecules formed from side reactions between starting materials, intermediates, or reagents under the reaction conditions.[1][3]
-
Products of Over-reaction: Sometimes, the desired product can continue to react under the synthesis conditions to form impurities.[1]
-
Reagents, Ligands, and Catalysts: These substances are used to facilitate chemical transformations but may be carried over into the final product if not completely removed during workup and purification.[1]
-
Degradation Products: The API itself may degrade over time due to exposure to light, heat, or moisture, or it may be unstable under the reaction or isolation conditions, leading to the formation of degradation products.[4]
-
Residual Solvents: Solvents are an integral part of the synthesis, purification, and crystallization processes. Trace amounts may remain in the final API.[1]
Q2: How do I choose the right analytical technique for impurity profiling?
The selection of an appropriate analytical technique is crucial for accurate impurity profiling. Often, a combination of methods is employed to ensure comprehensive analysis.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for analyzing non-volatile and thermally labile organic impurities.[6] When coupled with a UV detector, it is excellent for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information. Tandem MS (LC-MS/MS) can offer structural insights through fragmentation patterns.
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile organic impurities, including most residual solvents.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS provides molecular weight and structural information for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[5]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection and quantification of elemental impurities, such as residual metals from catalysts.[6]
A summary of commonly used analytical techniques is presented in the table below.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of known organic impurities | Robust, reproducible, quantitative | Requires chromophores for detection |
| LC-MS | Identification of unknown organic impurities | High sensitivity, provides molecular weight | Can have matrix effects, less quantitative than UV |
| GC-FID | Quantification of volatile impurities/solvents | High resolution for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| GC-MS | Identification of unknown volatile impurities | Provides mass spectra for identification | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural elucidation of isolated impurities | Provides detailed structural information | Lower sensitivity, requires pure sample |
| ICP-MS | Quantification of elemental impurities | Very high sensitivity for metals | Does not provide information on organic impurities |
Q3: What are the typical ICH thresholds for reporting, identification, and qualification of impurities?
The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) that are widely adopted by regulatory agencies. The thresholds for impurities in new drug substances are based on the maximum daily dose of the API.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which an impurity must be identified (i.e., its structure determined).
-
Qualification Threshold: The level at which an impurity's safety must be established.
Troubleshooting Guides
Problem 1: An unknown peak is consistently observed in the HPLC chromatogram of my final API.
This is a common issue in process development. A systematic approach is required to identify and control the impurity.
-
Step 1: Characterize the Impurity.
-
Action: Use LC-MS to determine the molecular weight of the unknown impurity. If possible, collect a fraction of the impurity using preparative HPLC for NMR analysis to elucidate its structure.
-
Rationale: Knowing the molecular weight and structure is the first step in proposing a potential source for the impurity.
-
-
Step 2: Investigate the Source.
-
Action: Analyze samples from each stage of the synthesis, including starting materials, intermediates, and mother liquors from crystallizations.
-
Rationale: This will help pinpoint the step where the impurity is introduced or formed. If the impurity is present in a starting material, you may need to source a higher purity grade or introduce a purification step.[7] If it is formed during a reaction, the reaction conditions may need to be optimized.
-
-
Step 3: Optimize Reaction and/or Purification Conditions.
-
Action: If the impurity is a byproduct, systematically vary reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading to minimize its formation.[7][8] If the impurity is carried over, improve the purification process (e.g., recrystallization solvent, chromatography conditions).
-
Rationale: Side reactions are often sensitive to reaction conditions.[9] Careful optimization can significantly improve the purity of the final product.
-
The following diagram illustrates a typical troubleshooting workflow for an unknown impurity.
Caption: Troubleshooting workflow for an unknown impurity.
Problem 2: The level of a known byproduct is too high and varies between batches.
Inconsistent levels of a byproduct suggest poor control over the reaction conditions.
-
Step 1: Identify Critical Process Parameters (CPPs).
-
Action: Review the reaction mechanism to identify parameters that could influence the side reaction. Common CPPs include temperature, reagent addition rate, and mixing efficiency.[8]
-
Rationale: The formation of byproducts is often kinetically controlled, making it sensitive to variations in reaction conditions.[9]
-
-
Step 2: Implement Stricter Controls.
-
Action: Ensure that the identified CPPs are tightly controlled during the manufacturing process. This may involve using automated reactors, calibrating temperature probes, and standardizing addition times.
-
Rationale: Reproducibility in manufacturing is key to consistently producing material that meets specifications.
-
-
Step 3: Evaluate the Purity of Reagents.
-
Action: Test different lots of reagents and starting materials to see if impurities in these materials are catalyzing the side reaction.[10]
-
Rationale: Trace impurities in reagents can sometimes have a significant impact on the reaction outcome.
-
The diagram below illustrates potential sources of variability leading to byproduct formation.
Caption: Factors influencing byproduct formation.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for impurity profiling. It will likely require optimization for your specific API.
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). This is a good general-purpose column for reverse-phase chromatography.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter.
-
-
Gradient Elution:
-
Time 0 min: 95% A, 5% B
-
Time 20 min: 5% A, 95% B
-
Time 25 min: 5% A, 95% B
-
Time 26 min: 95% A, 5% B
-
Time 30 min: 95% A, 5% B
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Select a specific wavelength for quantification based on the UV spectrum of the API.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Analysis: Inject the sample and analyze the chromatogram for impurity peaks. The relative percentage of each impurity can be estimated by area normalization.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.
-
Prepare Stock Solutions: Prepare a stock solution of your API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the API to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid API at 105 °C for 24 hours.
-
Photolytic Stress: Expose the solid API to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify any new peaks that are formed. The goal is to achieve 5-20% degradation of the API. If degradation is too rapid or too slow, adjust the stress conditions (e.g., time, temperature, reagent concentration).
References
- Recent Trends in Analytical Techniques for Impurity Profiling. Avivista
- Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements. Nanoscale (RSC Publishing)
- Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews
- Sources of Impurities in Pharmaceutical Substances. International Journal of Pharmaceutical Sciences Review and Research
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Thermo Fisher Scientific
- minimizing byproduct form
- Mitomycin C degradation products detected after heterogeneous...
- Sources Of Impurities In Pharmaceutical Substances. Simson Pharma
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies
- Catalytic and biocatalytic degrad
- How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?.
- Troubleshooting olpadronic acid synthesis impurities. Benchchem
- Suppressing side reactions brings efficiency boosts for Fischer-Tropsch synthesis. Chemistry World
- Why All Pharmaceuticals impurities cannot be Synthesized? Reasons and solutions.. Pharmaeli
- Side reactions – Knowledge and References. Taylor & Francis
- Degradation products of mycophenol
- Possible side-products in the synthesis. Reddit
- Peptide Impurities & Solutions.
- Chemical impurity. Wikipedia
- Starting Materials and Source M
Sources
- 1. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 2. gov.il [gov.il]
- 3. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 4. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biotech-spain.com [biotech-spain.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
Advanced Certification & Validation of Micinicate Reference Standards: A Technical Comparison Guide
Executive Summary
Micinicate (CAS: 39537-99-0), also known as Nicotinoyl Cyclandelate (RV 12128), presents unique challenges in reference standard certification due to its dual-ester structure.[1] As a vasodilator and antispasmodic agent structurally related to Cyclandelate and Nicotinic acid, its validation requires rigorous control over hydrolytic degradation.
This guide provides a technical roadmap for the certification of Micinicate Reference Standards (RS), comparing ISO 17034 Certified Reference Materials (CRMs) against Analytical Grade (Working) Standards . We establish why high-tier certification is not merely a regulatory checkbox but a scientific necessity to prevent Type I/II analytical errors during drug development.
Part 1: Comparative Analysis – CRM vs. Working Standards
In the quantification of Micinicate, the choice of reference standard directly impacts the uncertainty budget of the final assay. The table below objectively compares the performance metrics of a Primary CRM against a standard Laboratory Reagent/Working Standard.
Table 1: Performance Metrics & Uncertainty Contribution
| Feature | Micinicate CRM (ISO 17034) | Analytical Grade / Working Standard | Impact on Assay |
| Purity Assignment | Mass Balance & qNMR (Direct Potency) | Area % (HPLC/GC only) | Area % ignores water, residuals, and inorganic salts, leading to potency overestimation (often 2-5% error). |
| Traceability | SI Units (via NIST/NMI primary calibrators) | Manufacturer's CoA (Internal) | Lack of SI traceability breaks the chain of custody for regulated GMP release testing. |
| Homogeneity | Statistically validated (ANOVA) between bottles | Assumed | "Hot spots" of moisture or degradation in non-homogenous batches cause erratic replicates. |
| Stability Data | Real-time & Accelerated (-20°C, 4°C, 25°C) | Expiry date only | Critical: Micinicate esters hydrolyze. Without stability monitoring, a standard may degrade into Nicotinic acid in the vial. |
| Expanded Uncertainty ( | Explicitly stated (e.g., | Unknown / Not stated | CRM allows calculation of total analytical error; Working Standards introduce unknown bias. |
Part 2: Certification Requirements & Technical Causality
To certify Micinicate, one must prove identity and purity while explicitly quantifying its degradation products. The certification process relies on a Self-Validating System where orthogonal methods confirm each other.
Structural Identity (The Fingerprint)
Because Micinicate is the nicotinic acid ester of a cyclandelate-like core, identity testing must confirm the integrity of both the pyridine ring and the trimethylcyclohexyl moiety.
-
1H-NMR: Essential to verify the ratio of the trimethyl protons (0.8–1.0 ppm region) to the aromatic pyridine protons (7.0–9.0 ppm).
-
IR Spectroscopy: Must confirm the dual ester carbonyl stretches (
1730-1750 cm⁻¹).
Purity & Potency Assignment (The Value)
Why HPLC Area % is Insufficient: Micinicate is often synthesized using solvents that can become trapped in the crystal lattice. A standard showing 99.9% HPLC purity might only be 95% potent due to 5% trapped solvent or moisture.
-
Requirement: Use qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) traceable to NIST. This measures the molar amount of Micinicate directly, independent of chromatography.
Stability & Degradation Profiling
Micinicate contains two ester bonds. Certification requires stress testing to identify the specific retention times of its breakdown products:
-
Nicotinic Acid (Acidic hydrolysis product).
-
Cyclandelate derivative (Alcohol hydrolysis product).
-
Causality: If these peaks appear in the "pure" standard chromatogram, the potency must be adjusted, or the batch rejected.
Part 3: Experimental Protocols
Protocol A: qNMR Potency Assignment (Gold Standard)
This protocol provides SI-traceable potency assignment, bypassing the need for reference standards of the analyte itself.
Reagents:
-
Solvent: DMSO-
(Micinicate is soluble in DMSO; avoids hydrolysis seen in protic solvents). -
Internal Standard (IS): 3,5-Dinitrobenzoic acid (Traceable to NIST SRM).
-
Analyte: Micinicate candidate material.
Step-by-Step Workflow:
-
Gravimetry: Weigh exactly
mg of Micinicate and mg of IS into the same weighing boat using a 5-digit analytical balance. -
Dissolution: Transfer to a clean NMR tube. Add 0.7 mL DMSO-
. Cap and invert until fully dissolved. -
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Angle:
. -
Relaxation Delay (
): seconds (Critical: Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the IS signal (known protons).
-
Integrate the Micinicate signal (e.g., distinct aromatic proton at C-2 of pyridine ring).
-
-
Calculation:
(Where =Purity, =Integral, =Number of protons, =Molar mass, =Mass).
Protocol B: HPLC Impurity Profiling (Stability Check)
Designed to separate Micinicate from its hydrolysis products.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of Nicotinic acid, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 260 nm (Nicotinoyl absorption max).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Acceptance Criteria for CRM:
-
Micinicate Peak Asymmetry:
. -
Resolution (
) between Micinicate and nearest impurity: . -
Total Impurities:
.
Part 4: Visualization of Workflows
Diagram 1: ISO 17034 Certification Logic
This diagram illustrates the decision matrix for certifying the Micinicate standard, highlighting the "Mass Balance" approach.
Caption: The "Mass Balance" approach subtracts all measured impurities from 100%, validated orthogonally by qNMR to ensure SI-traceability.
Diagram 2: Micinicate Hydrolysis Pathways (Stability Risk)
Understanding the degradation mechanism is vital for handling the standard.
Caption: Micinicate is susceptible to hydrolysis. The presence of Nicotinic Acid (Impurity A) indicates standard degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055289, Micinicate. Retrieved from [Link]
-
International Organization for Standardization (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]
-
BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment of organic compounds. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Micinicate Detection Methods in Biological Fluids
Introduction: The Critical Role of Bioanalytical Validation in Drug Development
In the rigorous landscape of drug development, the journey of a therapeutic candidate from bench to bedside is paved with data. For our purposes, we will consider "Micinicate," a novel small-molecule therapeutic agent under development. The efficacy and safety of Micinicate are intrinsically linked to its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[1] Understanding this profile is not merely an academic exercise; it is fundamental to establishing safe and effective dosing regimens.[2]
Accurate quantification of Micinicate in biological fluids such as plasma, serum, and urine is the cornerstone of clinical monitoring.[3][4][5] This data informs critical decisions at every stage of a clinical trial, from dose-escalation studies to pivotal efficacy trials, ensuring patient safety and data integrity.[5][6] Consequently, the bioanalytical methods used to generate this data must be robust, reliable, and rigorously validated.
This guide provides an in-depth comparison of the primary methodologies for Micinicate detection and details the essential process of cross-validation. Cross-validation is the formal process of comparing two or more bioanalytical methods to ensure that the data they produce is comparable.[7][8][9] This becomes critical when methods evolve, when samples are analyzed across different laboratories, or when data from separate studies must be combined to support a regulatory decision.[10][11] Adherence to regulatory frameworks, such as the FDA Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline, is non-negotiable for ensuring data acceptance by global health authorities.[7][8][10]
Part 1: Core Methodologies for Micinicate Detection
The choice of an analytical method is driven by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the desired throughput. For a small molecule like Micinicate, two platforms stand out: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for the quantification of small molecules in complex biological matrices.[7] Its power lies in the coupling of high-performance liquid chromatography (HPLC), which physically separates Micinicate from other matrix components, with tandem mass spectrometry, which provides highly selective and sensitive detection based on the molecule's specific mass-to-charge ratio.[12][13]
Causality Behind the Method: The rationale for using LC-MS/MS is its exceptional specificity. Biological fluids are a complex cocktail of endogenous compounds. The initial chromatographic separation significantly reduces matrix effects, while the tandem mass spectrometer acts as a dual-filter system. The first mass analyzer (Q1) isolates the Micinicate parent ion, which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) detects a specific fragment ion, creating a highly unique "fingerprint" that virtually eliminates the possibility of confounding signals. This specificity allows for confident quantification even at very low concentrations.
Experimental Protocol: LC-MS/MS Quantification of Micinicate in Human Plasma
-
Standard and Internal Standard (IS) Preparation:
-
Prepare a 1 mg/mL stock solution of Micinicate and a suitable stable isotope-labeled internal standard (e.g., Micinicate-d4) in methanol.
-
Generate a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Micinicate and the IS.
-
-
Data Processing & Acceptance Criteria:
-
Quantify Micinicate by calculating the peak area ratio relative to the IS.
-
The calibration curve must have a correlation coefficient (r²) ≥ 0.99.
-
The accuracy of back-calculated standards and QCs must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as proteins, peptides, and antibodies.[14] To quantify a small molecule like Micinicate, a competitive or a sandwich ELISA format can be developed, provided that highly specific antibodies against Micinicate can be generated.
Causality Behind the Method: The primary reason to develop an ELISA is throughput and cost-effectiveness in later-stage clinical trials where thousands of samples may need analysis. While the initial antibody development is resource-intensive, the final assay can be faster and less instrumentally complex per sample than LC-MS/MS.[15] The "sandwich" ELISA format is often preferred for its specificity, as it uses two different antibodies that bind to distinct epitopes on the target analyte, reducing non-specific binding and improving signal-to-noise.
Experimental Protocol: Sandwich ELISA for Micinicate in Human Serum
-
Plate Coating:
-
Dilute the capture antibody in coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
-
Sample Incubation:
-
Add 100 µL of standards, QCs, and diluted serum samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of Streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times, ensuring complete removal of unbound conjugate.
-
-
Signal Development & Reading:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark until sufficient color develops.
-
Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Processing & Acceptance Criteria:
-
Generate a standard curve using a four-parameter logistic (4-PL) fit.
-
The accuracy of back-calculated standards and QCs must be within ±15% of the nominal value (±20% for LLOQ).
-
Part 2: Performance Characteristics - A Head-to-Head Comparison
The validation of a bioanalytical method involves assessing a series of performance characteristics to ensure it is fit for purpose.[16][17] Below is a comparison of typical performance expectations for LC-MS/MS and ELISA methods for a small molecule like Micinicate.
| Performance Characteristic | LC-MS/MS | ELISA | Rationale & Causality |
| Specificity / Selectivity | Very High | Moderate to High | LC-MS/MS specificity is derived from physicochemical properties (retention time, mass-to-charge ratio).[12] ELISA specificity depends entirely on antibody-antigen binding, which can be subject to cross-reactivity with structurally similar molecules or metabolites. |
| Limit of Quantification (LOQ) | Low (pg/mL to low ng/mL) | Low to Moderate (ng/mL) | Mass spectrometers are exceptionally sensitive detectors, often allowing for lower quantification limits than colorimetric ELISA readouts.[18][19] |
| Linearity / Dynamic Range | Wide (3-4 orders of magnitude) | Narrow (1-2 orders of magnitude) | LC-MS/MS detectors typically have a very wide linear response range.[20][21] ELISA signal is based on enzymatic reactions which can become saturated at high analyte concentrations, limiting the upper end of the dynamic range. |
| Precision (%CV) | Excellent (<10%) | Good (<15%) | The automated, instrument-driven nature of LC-MS/MS leads to very high run-to-run reproducibility.[18][21] ELISA involves more manual steps (pipetting, washing) which can introduce slightly higher variability. |
| Accuracy (%Bias) | Excellent (±10%) | Good (±15%) | Accuracy in LC-MS/MS is readily corrected using a co-extracted stable isotope-labeled internal standard. ELISA accuracy depends on the quality of the standard curve and potential matrix effects that can inhibit antibody binding. |
| Throughput | Moderate | High | While LC run times can be short (2-5 min/sample), ELISA allows for parallel processing of 96 samples simultaneously, making it faster for large batches.[15] |
| Method Development Time | Short to Moderate | Long | LC-MS/MS method development is often straightforward for small molecules. Developing and validating specific antibodies for a novel ELISA can take many months. |
Part 3: Designing the Cross-Validation Study
Cross-validation is mandatory when data from two different analytical methods will be compared or combined in a regulatory submission.[7][10] It serves to demonstrate that any observed differences in reported concentrations are not due to analytical bias between the methods.
Objective: To demonstrate the interchangeability of the LC-MS/MS and ELISA methods for the quantification of Micinicate in human plasma.
Regulatory Framework: The study must be designed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[8][10] These guidelines emphasize a statistical approach rather than simple pass/fail criteria.[7]
Experimental Protocol: Cross-Validation of LC-MS/MS vs. ELISA
-
Sample Selection:
-
Select a minimum of 20 incurred samples from a clinical study where subjects were dosed with Micinicate. Incurred samples (i.e., actual patient samples) are critical as they contain potential metabolites and reflect real-world matrix complexity.
-
The samples should span the quantifiable range of both assays.
-
-
Experimental Design:
-
Analyze the set of incurred samples using the validated LC-MS/MS method (Method 1).
-
On a separate day, analyze the same set of incurred samples using the validated ELISA method (Method 2).
-
Both analyses should be performed in a single run and include a full set of calibration standards and QCs to verify the performance of each assay on the day of analysis.
-
-
Data Analysis & Acceptance Criteria:
-
Correlation: Plot the results from Method 2 against Method 1. The correlation coefficient (r) should be ≥ 0.95.
-
Percent Difference: For each sample, calculate the percent difference: [(Result_Method2 - Result_Method1) / Mean(Result_Method1, Result_Method2)] * 100.
-
Acceptance: At least 67% (two-thirds) of the individual sample results must have a percent difference within ±20%.
-
Bias Assessment: A Bland-Altman plot should be generated to visually assess for any systematic bias between the two methods. The mean difference should ideally be close to zero.
-
Conclusion: Ensuring Data Comparability Through Rigorous Science
The reliable measurement of a therapeutic agent like Micinicate in biological fluids is a foundational element of a successful drug development program. Both LC-MS/MS and ELISA offer robust solutions, each with distinct advantages in specificity, sensitivity, and throughput. The choice of method is a strategic one, often evolving with the lifecycle of the drug candidate.
When multiple methods are employed, a meticulously planned and executed cross-validation study is not just a regulatory requirement; it is a scientific necessity. It provides the confidence that data generated across different platforms, laboratories, or even different phases of a clinical program are comparable and can be pooled for integrated analysis. By adhering to the principles of scientific integrity and regulatory guidance, researchers can ensure the quality and consistency of their bioanalytical data, ultimately safeguarding patient safety and accelerating the delivery of novel therapies to the clinic.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
- The Importance of Medical Monitoring in Clinical Development: The Past, Present and Future. (2026, February 3). Vertex AI Search.
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S.
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S.
- Recent advances in microfluidic detection systems - PMC. (n.d.).
- Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ.
- Understanding Pharmacokinetics: The Journey of Drugs in the Body. (n.d.). Vertex AI Search.
- Diagnostic accuracy of ELISA for detecting serum Midkine in cancer patients - PMC. (2017, July 7).
- Inside a CRO: Essential Insights from Medical Monitoring. (2024, January 2). Precision for Medicine.
- Various Types of ELISA Assays (Biosolutions) The steps of the general, "indirect," ELISA for determinin - Molecular Biology. (n.d.). Vertex AI Search.
- Simple microfluidic devices for in situ detection of water contamination: a state-of-art review. (2025, August 6). Vertex AI Search.
- Detect & Quantify Analytes with Enhanced Sensitivity. (n.d.). STEMCELL Technologies.
- Performance characteristics of bioassay, radioenzymatic assay, homogeneous enzyme immunoassay, and high-performance liquid chromatographic determination of serum gentamicin. (1982, January). PubMed.
- Biological Fluid Identification. (n.d.).
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC. (2020, September 24).
- Microfluidic Point-of-Care (POC) Devices in Early Diagnosis: A Review of Opportunities and Challenges - PMC. (n.d.).
- Clinical Monitoring in Early Phase Clinical Trials: Ensuring Data Integrity and Patient Safety. (n.d.).
- ELISA: What It Is, Purpose, Procedure & Results. (2023, May 15). Cleveland Clinic.
- The critical impact of medical monitoring in clinical trials. (n.d.). Southern Star Research.
- ELISA Assay Solutions & Protocol. (n.d.). Surmodics.
- The Essential Role of Medical Monitors in Clinical Trials - PMC. (n.d.).
- Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. (2021, January 20). Genomind.
- Detection and identification of body fluid stains using antibody-nanoparticle conjugates. (2011, November 25). Analyst (RSC Publishing).
- Pharmacokinetics: The Science Behind Drug Movement in the Body. (n.d.). Longdom Publishing.
- LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. (2022, November 18). PubMed.
- Drug Distribution Within the Body. (n.d.). MSD Manual Consumer Version.
- Performance characteristics of seven automated CA 15-3 assays. (2006, May 15). PubMed.
- Development and validation of a multianalyte method for quantification of mycotoxins and pesticides in rice using a simple dilute and shoot procedure and UHPLC-MS/MS. (2019, January 1). PubMed.
- How Your Body Metabolizes Medic
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
- Development and validation of a multianalyte method for quantification of mycotoxins and pesticides in rice using a simple dilute and shoot procedure and UHPLC-MS/MS | Request PDF. (n.d.).
- Best practices in establishing detection and quantification limits for pesticide residues in foods. (2002, October 24). Vertex AI Search.
- Performance characteristics of six homocysteine assays. (2008, December 15). PubMed.
- Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines | Request PDF. (2025, August 6).
- 1 Quantific
- Performance characteristics for assay validation. (n.d.).
- LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (n.d.). Scientific Research Publishing.
- Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024, May 1). MDPI.
- Performance characteristics for an immunoassay. (1991). PubMed.
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Statistical Analysis of Micinicate Dose-Response Curves: A Comparative Technical Guide
Executive Summary: The Micinicate Profile
Micinicate (Nicotinoyl cyclandelate) represents a distinct class of vasodilating agents known as nicotinate esters. Structurally combining the pharmacophores of nicotinic acid and cyclandelate, it functions primarily as a spasmolytic agent. In modern drug discovery, Micinicate serves as a critical reference standard when evaluating novel pyridine-3-carbonitrile derivatives and other vasoactive hybrids.
This guide provides a rigorous statistical framework for analyzing Micinicate dose-response data. Unlike generic fitting protocols, this workflow addresses the specific kinetic challenges of nicotinate esters—specifically their biphasic potential and hydrolysis-dependent efficacy—comparing its performance against standard-of-care alternatives like Cyclandelate and Papaverine .
Mechanistic Grounding & Signaling Pathway
To statistically model the dose-response correctly, one must understand the underlying causality. Micinicate acts as a prodrug/hybrid. Upon administration, it likely hydrolyzes to release nicotinic acid (acting via GPR109A) and the cyclandelate moiety (acting as a direct smooth muscle relaxant/calcium channel blocker).
This dual mechanism implies that the dose-response curve may exhibit non-Hill behaviors (slopes
Visualization: Micinicate Mechanism of Action
Caption: Figure 1. Dual-pathway mechanism of Micinicate involving ester hydrolysis and subsequent calcium channel blockade.
Experimental Protocol: The Self-Validating System
Reliable statistical analysis begins with a robust experimental design. For Micinicate, the Ex Vivo Rat Thoracic Aorta Ring Assay is the gold standard.
Tissue Preparation & Pre-Contraction
Objective: Establish a stable baseline contraction to measure relaxation efficacy.
-
Isolation: Harvest thoracic aorta from Wistar rats; remove adhering fat/connective tissue.
-
Sectioning: Cut into 3-4 mm rings.
-
Equilibration: Mount in organ bath (Krebs-Henseleit solution, 37°C, pH 7.4) under 2g resting tension for 60 min.
-
Validation Step (The "Wake-Up"): Challenge with 80 mM KCl. Reject tissue if contraction < 1.0 g.
-
Pre-contraction: Induce stable contraction with Norepinephrine (NE,
M) or Phenylephrine. Wait for plateau (approx. 10-15 min).
Cumulative Dosing
Objective: Generate a concentration-response curve.
-
Add Micinicate cumulatively (
M to M) in half-log increments. -
Critical Timing: Allow response to plateau (3-5 min) before next addition.
-
Control: Run a parallel vehicle control (DMSO) to subtract baseline drift.
Statistical Analysis Framework
Data Normalization
Raw tension (grams) must be normalized to the maximal pre-contraction level to allow inter-experiment comparison.
Micinicate (CAS 39537-99-0): Safe Handling and Disposal Protocol
Executive Summary & Chemical Profile
Micinicate (CAS: 39537-99-0), also known as Nicotinoyl cyclandelate , is a pharmaceutical intermediate utilized primarily for its antispasmodic and vasodilating properties. Structurally, it is an ester derivative combining nicotinic acid and cyclandelate.[1]
While not classified as a Category 1 acute toxin, its pharmacological activity as a bioactive agent necessitates strict adherence to High Potency Active Pharmaceutical Ingredient (HPAPI) handling baselines to prevent occupational exposure and environmental contamination.
Chemical Identity & Hazard Data
| Parameter | Specification |
| CAS Number | 39537-99-0 |
| Chemical Name | 2-oxo-1-phenyl-2-[(3,3,5-trimethylcyclohexyl)oxy]ethyl pyridine-3-carboxylate |
| Molecular Formula | C₂₃H₂₇NO₄ |
| Molecular Weight | 381.47 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |
| GHS Classification | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Operational Handling Procedures
The primary risk vector for Micinicate is inhalation of dust particulates during weighing and transfer, followed by dermal absorption of solutions (e.g., DMSO solvates).
Engineering Controls
-
Primary Barrier: All solid handling (weighing, dispensing) must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Airflow: Maintain face velocity between 80–100 fpm.
-
Static Control: Use anti-static weighing boats, as organic esters can accumulate static charge, leading to powder dispersal.
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood operations are not feasible (e.g., equipment maintenance), a P100 particulate respirator or PAPR is required.
-
Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness) is standard.
-
Rationale: While Micinicate is not a strong permeator, the DMSO often used as a solvent is a penetrant and can carry the API through the skin barrier.
-
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Disposal & Waste Management Procedures
Core Directive: Micinicate must never be discharged into sanitary sewer systems. As a bioactive pharmaceutical substance, the only acceptable terminal disposal method is High-Temperature Incineration .
Waste Stream Segregation
Proper disposal relies on the physical state of the waste.[2]
Stream A: Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant."
-
Contents: Expired Micinicate, spilled powder, and heavily contaminated weighing papers.
-
Protocol: Seal container, tape the lid, and tag for incineration.
Stream B: Liquid Waste (Solutions)
-
Context: Micinicate is often dissolved in DMSO or Methanol.
-
Container: Amber glass or HDPE solvent waste carboy.
-
Compatibility: Ensure no strong oxidizers (e.g., nitric acid) are present in the organic waste stream, as these react violently with organic esters and solvents like DMSO.
-
Labeling: "Hazardous Waste - Organic Solvents with Trace API." List all solvents (e.g., "DMSO 99%, Micinicate <1%").
Stream C: Contaminated Debris (Trace)
-
Contents: Gloves, paper towels, bench liners.
-
Protocol: Collect in a clear, 6-mil polyethylene bag. If gross contamination is visible (visible powder), treat as Stream A. If trace/invisible, dispose of via standard solid hazardous waste for incineration.
Emergency Response: Spill Protocol
In the event of a spill, immediate containment is required to prevent aerosolization.[3]
-
Evacuate & Ventilate: Clear the immediate area.[4] Ensure fume hood is active.
-
PPE Up: Don double nitrile gloves, goggles, and N95/P100 respirator.
-
Containment (Solid):
-
Do NOT dry sweep. This generates dust.
-
Cover the spill with a damp paper towel (dampened with water or inert oil) to suppress dust.
-
Scoop the wet material into a waste container.[3]
-
-
Containment (Liquid):
-
Absorb with vermiculite or polypropylene pads.
-
Do not use combustible materials (sawdust) if the solvent is an oxidizer-compatible risk, though for Micinicate/DMSO, standard absorbents are safe.
-
-
Decontamination: Wash the surface with a surfactant (detergent) and water solution.[4] The ester linkage in Micinicate is susceptible to hydrolysis; a mild alkaline wash (pH 8-9) can aid in breaking down residues, though simple physical removal is prioritized.
Visualized Decision Workflow
The following diagram outlines the logical decision tree for disposing of Micinicate waste streams.
Figure 1: Decision matrix for the segregation and terminal disposal of Micinicate waste streams.
References
- National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CAS 39537-99-0.
- Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Washington, DC: U.S. Department of Labor.
Sources
Personal Protective Equipment (PPE) & Handling Guide: Micinicate (CAS 39537-99-0)
[1][2]
Part 1: Executive Safety Summary & Hazard Identification[2]
Micinicate (Nicotinic acid, ester with cis-3,3,5-trimethylcyclohexyl (±)-mandelate) is a pharmaceutical intermediate and vasodilator.[1][2][3] While not classified as a Category A lethal toxin, it presents specific irritant and harmful risks that require rigorous control, particularly regarding respiratory inhalation and solubility vectors (e.g., DMSO).[1][2]
Critical Chemical Identity:
The "Solvent Vector" Risk (Expert Insight)
Micinicate is frequently solubilized in DMSO (Dimethyl Sulfoxide) for biological assays.[1][2] This creates a secondary hazard: DMSO is a potent skin penetrant that can carry dissolved Micinicate directly into the bloodstream, bypassing the skin's natural barrier.[2] Standard nitrile gloves are insufficient for prolonged DMSO contact. [1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the state of the material.[2] This is a self-validating system: if the engineering control (Fume Hood) fails or is unavailable, the PPE tier automatically escalates.[1][2]
Table 1: PPE Requirements by Operational State[2]
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solution State Handling (Dissolved in DMSO/Ethanol) | Spill Cleanup / Emergency |
| Respiratory | N95 or P100 Respirator (if outside Fume Hood).[1][2] Preferred: No respirator needed if working behind sash in certified Chemical Fume Hood.[1][2] | Half-face respirator with Organic Vapor (OV) cartridges if handling outside hood (not recommended).[1][2] | Full-face Elastomeric Respirator with P100/OV Combination Cartridges.[1][2] |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness).[1][2] Technique: Change outer gloves immediately upon contamination.[1][2] | Laminate (Silver Shield) or Butyl Rubber gloves required if direct contact is possible.[1][2] Note: Thin nitrile degrades in <5 mins with DMSO.[1][2] | Double Layer: Laminate inner / Heavy-duty Nitrile outer.[1][2] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent).[1][2] Reason: H319 (Eye Irritant).[1][2] Safety glasses are insufficient for powders.[1][2] | Chemical Splash Goggles + Face Shield (if pouring volumes >500mL).[1][2] | Chemical Splash Goggles (sealed). |
| Body | Lab Coat (Cotton/Poly blend), buttoned to neck.[1][2] Long pants, closed-toe shoes.[1][2] | Chemical-Resistant Apron (Tyvek or PVC) worn over lab coat.[1][2] | Tyvek Coveralls (Type 5/6) with hood and boot covers.[1][2] |
Part 3: Operational Protocols & Workflows[2]
Engineering Controls & Weighing Procedure
To prevent H335 (Respiratory Irritation), all open handling of Micinicate powder must occur within a containment device.[2]
Protocol:
-
Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat.[2] Micinicate powder can be electrostatic; static discharge can cause "jumping" of powder, leading to inhalation risk.[2]
-
The "Wet Method" (Recommended): If possible, tare the vial, add the powder, and add the solvent inside the vial before removing it from the hood.[2] This eliminates the transport of dry powder.[2]
Visualization: Safe Handling Decision Logic[2]
The following diagram illustrates the decision-making process for PPE selection and engineering controls.
Figure 1: Decision logic for selecting PPE and Engineering Controls based on the physical state of Micinicate.
Decontamination & Waste Disposal
Because Micinicate is harmful to aquatic life and a pharmaceutical agent, it must never be disposed of down the drain.[2]
Disposal Workflow:
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must be placed in a transparent hazardous waste bag labeled "Toxic Solid Waste - Micinicate".[2]
-
Liquid Waste:
-
Surface Decontamination:
Part 4: Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area (radius of 3 meters).
-
Don PPE: Put on N95/P100 respirator, double gloves, and goggles.[2]
-
Contain:
-
Disposal: Place all cleanup materials in a sealed hazardous waste bag.
Visualization: Spill Response Workflow
Figure 2: Triage protocol for Micinicate spills, distinguishing between minor lab spills and major incidents requiring EHS intervention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055289, Micinicate. Retrieved February 21, 2026, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][2] Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
